1-Butyl-1,2-dihydronaphthalene, also known as 1,1,6-trimethyl-1,2-dihydronaphthalene, is an organic compound classified within the naphthalene family. Naphthalenes are characterized by their structure consisting of two fused benzene rings. This compound is primarily recognized for its role in the aroma profile of certain wines, particularly Riesling, where it contributes a distinctive petrol-like note during aging .
The compound can be sourced from various natural processes, including fermentation in yeast species such as Saccharomyces cerevisiae, which has been documented to produce related compounds . In terms of classification:
1-Butyl-1,2-dihydronaphthalene can be synthesized through several methods:
The synthesis often requires careful control of temperature and pressure to ensure optimal yields. For example, catalytic hydrogenation typically operates under high pressure (around 50-100 atm) and moderate temperatures (around 50-100 °C) to facilitate the reaction without over-reduction .
The molecular structure of 1-butyl-1,2-dihydronaphthalene exhibits:
1-Butyl-1,2-dihydronaphthalene participates in various chemical reactions:
For instance, under oxidative conditions using potassium permanganate, 1-butyl-1,2-dihydronaphthalene can yield corresponding ketones. The reaction typically requires careful monitoring to prevent overoxidation .
The mechanism by which 1-butyl-1,2-dihydronaphthalene exerts its effects in biological systems involves its interaction with specific odorant receptors. Recent studies have identified OR8H1 as a receptor selectively tuned to this compound. The binding affinity and activation of this receptor are crucial for the perception of its characteristic aroma .
The effective concentration (EC50) for activating OR8H1 is approximately 32.02 μmol/L, indicating a relatively high sensitivity towards this compound compared to other aromatic compounds .
The dihydronaphthalene scaffold, particularly the 1,2-dihydronaphthalene core, has emerged as a privileged structure in medicinal chemistry due to its structural mimicry of bioactive natural products. This scaffold shares significant geometric and electronic similarities with combretastatin A-4 (CA4), a potent tubulin polymerization inhibitor isolated from the African bush willow (Combretum caffrum). Both structures feature a rigid biaryl system with a critical distance of 4–5 Å between the pendant aryl rings and a cis-configuration essential for biological activity [1] [6]. The incorporation of a 3,4,5-trimethoxyphenyl ring (A-ring) and a pendant hydrophobic moiety (C-ring) in dihydronaphthalene derivatives directly mirrors pharmacophoric elements of CA4 and colchicine, enabling high-affinity interactions at the colchicine-binding site (CBS) of β-tubulin [2] [10].
The 1-butyl-1,2-dihydronaphthalene variant introduces strategic alkyl chain modifications that enhance hydrophobic interactions within the CBS. The n-butyl group extends into a lipophilic pocket typically occupied by the B-ring of colchicine, improving binding affinity while maintaining the planarity required for tubulin distortion [4]. This alkylation also mitigates metabolic oxidation at the C1 position, addressing a key limitation of unsubstituted dihydronaphthalenes. Synthetic routes to these derivatives have been optimized for efficiency, such as the regioselective bromination of 6-methoxytetralone followed by lithium-halogen exchange (69% yield over 2 steps), significantly improving on earlier ortho-directed lithiation methods (23% yield) [1] [4].
1,2-Dihydronaphthalene derivatives exhibit potent tubulin depolymerization activity by disrupting microtubule dynamics at the colchicine site. Compounds such as KGP03 (1-(3,4,5-trimethoxyphenyl)-6-methoxy-1,2-dihydronaphthalene) and its aroyl analog KGP413 inhibit tubulin polymerization with IC~50~ values of 0.46 μM and 0.85 μM, respectively, rivaling CA4 (IC~50~ = 1.2 μM) [1] [6]. The 1-butyl substitution enhances cytotoxicity by stabilizing a curved tubulin conformation that prevents GTP-dependent polymerization.
Table 1: Biological Activity of Key 1,2-Dihydronaphthalene Derivatives
Compound | Tubulin Polymerization IC~50~ (μM) | Cytotoxicity (GI~50~, nM) | Cancer Cell Lines |
---|---|---|---|
KGP03 | 0.46 | 2–8 | NCI-H460, DU-145, SK-OV-3 |
KGP413 | 0.85 | 5–52 | NCI-H460, DU-145, SK-OV-3 |
KGP152 (prodrug) | >20* | 7–45 | MDA-MB-231-luc, A549-luc |
CA4 (Reference) | 1.2 | 1–4 | Multiple |
*Inactive until dephosphorylation [1] [6].
Mechanistically, these derivatives induce mitotic arrest in the G2/M phase, triggering caspase-3-mediated apoptosis. In MDA-MB-231 breast cancer cells, KGP03 treatment (10 nM, 24h) increases cleaved PARP levels by 8-fold, confirming apoptotic induction [6]. The 1-butyl analog’s extended alkyl chain further enhances vascular disrupting effects by promoting rapid endothelial cell cytoskeleton collapse. In vivo studies in SCID-BALB/c mice with MDA-MB-231-luc tumors show that KGP152 (200 mg/kg, IP) reduces bioluminescence signal by 99% within 4 hours, indicating near-complete tumor vascular shutdown [1] [6].
Table 2: Synthetic Strategies for 1,2-Dihydronaphthalene Derivatives
Method | Key Steps | Yield | Advantages |
---|---|---|---|
Regioselective Bromination | Br~2~/CH~2~Cl~2~, −78°C → Li-halogen exchange | 69% (2 steps) | Avoids cryogenic lithiation |
One-Pot Arylation | ArLi addition + MsCl/TEA elimination | 36% (5 steps) | Eliminates intermediate purification |
Vinyl Bromide Coupling | PBr~3~ → vinyl bromide + Weinreb amide arylation | 23% (6 steps) | Enables carbonyl-containing analogs |
Phosphate Prodrug Synthesis | Dibenzyl chlorophosphite → TMSI debenzylation | >60% | Enhances aqueous solubility 100-fold |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2